molecular formula C16H9BrF3NO3 B14300090 Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester CAS No. 113445-97-9

Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester

Cat. No.: B14300090
CAS No.: 113445-97-9
M. Wt: 400.15 g/mol
InChI Key: CULKIWFNPXOSTD-UHFFFAOYSA-N
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Description

Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester typically involves multiple steps. One common method is the esterification of 4-bromobenzoic acid with 2,2,2-trifluoro-1-isocyanato-1-phenylethanol under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The bromine atom in the benzoic acid moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles such as amines or thiols, forming stable covalent bonds. This reactivity is crucial for its applications in organic synthesis and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoic acid: Shares the bromine-substituted benzoic acid moiety.

    2,2,2-Trifluoroethyl isocyanate: Contains the trifluoroethyl isocyanate group.

    Phenyl isocyanate: Similar isocyanate functionality with a phenyl group.

Uniqueness

Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester is unique due to the combination of its functional groups, which imparts distinct reactivity and potential applications. The presence of both bromine and trifluoro groups enhances its chemical versatility and potential for diverse applications in research and industry.

Properties

113445-97-9

Molecular Formula

C16H9BrF3NO3

Molecular Weight

400.15 g/mol

IUPAC Name

(2,2,2-trifluoro-1-isocyanato-1-phenylethyl) 4-bromobenzoate

InChI

InChI=1S/C16H9BrF3NO3/c17-13-8-6-11(7-9-13)14(23)24-15(21-10-22,16(18,19)20)12-4-2-1-3-5-12/h1-9H

InChI Key

CULKIWFNPXOSTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)(N=C=O)OC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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